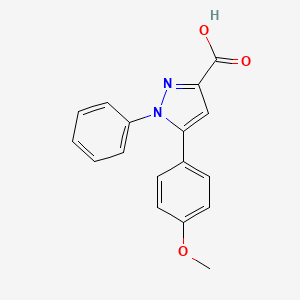

5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Historical Development of Pyrazole Carboxylic Acid Derivatives

The historical development of pyrazole carboxylic acid derivatives traces its origins to the pioneering work of German chemist Ludwig Knorr, who first synthesized pyrazole in 1883. This groundbreaking achievement laid the foundation for the exploration of pyrazole derivatives in various scientific disciplines, marking the beginning of a new era in heterocyclic chemistry. Knorr's initial work was followed by significant contributions from Hans von Pechmann, who developed a classical method for pyrazole synthesis in 1898 using acetylene and diazomethane. These early synthetic methodologies established the fundamental principles that would guide subsequent research into more complex pyrazole derivatives.

The evolution of pyrazole carboxylic acid chemistry gained momentum throughout the twentieth century as researchers recognized the potential of these compounds in pharmaceutical applications. The development of specific synthetic routes to pyrazole-3-carboxylic acids became a particular focus, with various methodologies emerging to access these important structural motifs. Research efforts intensified as scientists discovered that pyrazole carboxylic acid derivatives exhibited diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.

The synthesis of 1-substituted pyrazole-4-carboxylic acids received significant attention in the literature, with early methods involving chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl-1-phenylpyrazole derivatives. Alternative approaches included the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole compounds. A notable advancement came with the development of Sandmeyer-type reactions from 1-phenylpyrazole-4-diazonium chloride, which provided a more efficient route to these valuable intermediates.

Contemporary research has expanded the scope of pyrazole carboxylic acid synthesis to include sophisticated one-pot methodologies that enable the direct formation of pyrazoles from arenes and carboxylic acids through successive ketone and beta-diketone formation followed by heterocyclization with hydrazine. These modern approaches demonstrate the continued evolution of synthetic methodology in this important area of heterocyclic chemistry.

Structural Uniqueness and Nomenclature

This compound possesses a distinctive molecular architecture that exemplifies the structural diversity achievable within the pyrazole carboxylic acid family. The compound features a molecular formula of C₁₇H₁₄N₂O₃ and a molecular weight of 294.3 grams per mole. The systematic nomenclature reflects the precise positioning of substituents around the pyrazole core structure, with the 1H designation indicating the tautomeric form where the hydrogen atom resides on the nitrogen-1 position.

The structural framework consists of a five-membered pyrazole ring characterized by two adjacent nitrogen atoms in the 1,2-positions, which distinguishes it from other azole systems. The compound's unique substitution pattern includes a phenyl group attached to nitrogen-1, a 4-methoxyphenyl group at carbon-5, and a carboxylic acid functionality at carbon-3. This specific arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological activity.

Table 1: Molecular Properties of this compound

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for heterocyclic compounds, with the pyrazole ring serving as the parent structure. The numbering system begins with nitrogen-1, followed by nitrogen-2, and continues around the ring to carbon-3, carbon-4, and carbon-5. This numbering scheme provides an unambiguous method for identifying the positions of all substituents and functional groups.

The compound's three-dimensional structure exhibits planar characteristics typical of pyrazole systems, as confirmed by X-ray crystallographic studies of related compounds. The carbon-nitrogen bond distances within the pyrazole ring are approximately 1.33 Angstroms, indicating partial double-bond character due to electron delocalization. The methoxyphenyl and phenyl substituents can adopt various conformations relative to the pyrazole plane, contributing to the molecule's overall flexibility and potential for diverse intermolecular interactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a representative member of the broader pyrazole carboxylic acid family. These compounds have emerged as crucial building blocks in medicinal chemistry due to their ability to serve as structural scaffolds for the design and synthesis of pharmacologically active compounds. The molecular architecture of pyrazole carboxylic acids imparts diverse biological activities, making them attractive moieties for drug development across multiple therapeutic areas.

Research investigations have demonstrated that pyrazole carboxylic acid derivatives exhibit significant potential as enzyme inhibitors, particularly in the context of carbonic anhydrase inhibition. Studies have revealed that heteroaryl-pyrazole carboxylic acid derivatives can function as inhibitors of specific carbonic anhydrase isoforms, with potential applications as novel chemotherapeutic agents. The mechanism of action involves indirect interference with zinc ion coordination, representing a distinct approach compared to other established carbonic anhydrase inhibitors.

The compound's significance is further highlighted by its incorporation into systematic studies of structure-activity relationships within the pyrazole carboxylic acid series. Research has shown that modifications to the substitution pattern around the pyrazole ring can dramatically influence biological activity, with the 4-methoxyphenyl group at the 5-position and the carboxylic acid functionality at the 3-position representing key structural elements for activity. These findings have guided the development of focused libraries of related compounds for screening against various biological targets.

Table 2: Research Applications of Pyrazole Carboxylic Acid Derivatives

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing diverse pyrazole carboxylic acid structures, including the target compound. These synthetic approaches have evolved from classical condensation reactions to sophisticated cascade processes that enable rapid access to complex molecular architectures. The development of these methodologies has been driven by the recognition that pyrazole carboxylic acids represent privileged scaffolds in medicinal chemistry, capable of interacting with multiple biological targets through various binding modes.

The unique electronic and steric properties of this compound contribute to its binding affinity with various biological targets, enhancing the efficacy of potential therapeutic agents derived from this scaffold. The compound's ability to participate in hydrogen bonding through its carboxylic acid group, combined with the aromatic interactions possible through its phenyl and methoxyphenyl substituents, creates a versatile platform for molecular recognition events.

Modern computational chemistry approaches have provided valuable insights into the conformational preferences and electronic properties of pyrazole carboxylic acid derivatives, facilitating the rational design of new compounds with improved pharmacological profiles. These studies have revealed that the spatial arrangement of substituents around the pyrazole core significantly influences the compound's ability to interact with specific protein targets, leading to the development of structure-based design strategies for optimizing biological activity.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTUBBDWYWRICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the aryl groups and the pyrazole ring. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Acid Chloride Formation and Subsequent Derivatization

The carboxylic acid group undergoes conversion to reactive intermediates like acid chlorides, enabling further functionalization:

-

Treatment with phosphorus oxychloride (POCl₃) at reflux yields the corresponding acid chloride .

-

This intermediate reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or anhydrides .

Example :

Reaction with hydrazine derivatives produces acylhydrazides, such as 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (85% yield) .

Amide Formation

-

Conditions : Acid chloride reacted with amines (e.g., 2,3-diaminopyridine) in ethanol under reflux .

Esterification

-

Conditions : Reaction with ethanol and H₂SO₄ or via transesterification with ethyl diazoacetate .

-

Product : Ethyl pyrazole-3-carboxylates, intermediates for further reductions (e.g., LiAlH₄ → alcohols) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Oxadiazole Formation

-

Conditions : Dehydration of carbohydrazide (3 ) with POCl₃ at 120°C for 8 hours .

-

Product : 2,5-Bis(pyrazol-3-yl)-1,3,4-oxadiazole (4 ) in 77% yield .

| Reaction Step | Reagents/Conditions | Yield | Product Structure |

|---|---|---|---|

| Hydrazide formation | Hydrazine, ethanol, Δ | 85% | Carbohydrazide (3 ) |

| Oxadiazole cyclization | POCl₃, 120°C, 8 h | 77% | 1,3,4-Oxadiazole (4 ) |

Thiazole Derivatives

-

Conditions : Reaction of pyrazole esters with thioamides (e.g., 4-arylthioamides) in DMF .

-

Product : 2-(Pyrazol-3-yl)-4-arylthiazoles (e.g., 10j , 78% yield) .

Metal-Catalyzed Functionalization

Copper-catalyzed reactions enhance regioselectivity in cycloadditions:

Spectral Characterization of Products

Key spectral data for reaction products:

-

1H NMR of Oxadiazole (4) :

-

IR of Carboxamide :

Biological Relevance of Derivatives

Derivatives exhibit pharmacological potential:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that pyrazole derivatives, including 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that the compound showed promising effects against various bacterial strains, suggesting potential as a pharmaceutical agent for treating infections .

Case Study: Antibacterial Activity

- Objective : To evaluate the antibacterial efficacy of pyrazole derivatives.

- Method : Synthesized compounds were tested against Gram-positive and Gram-negative bacteria.

- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anti-inflammatory and Analgesic Activities

The compound has been studied for its anti-inflammatory and analgesic effects. In a controlled study involving animal models, it was shown to reduce inflammation significantly compared to control groups.

Case Study: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory potential of the compound.

- Method : Induced inflammation in rat models and treated with various doses of the compound.

- Results : A dose-dependent reduction in paw edema was observed, with a maximum reduction of 60% at a dose of 50 mg/kg .

Agricultural Applications

Pyrazole derivatives have been explored for their potential use as agrochemicals. The compound has shown effectiveness as a pesticide due to its ability to inhibit certain enzymes critical for pest survival.

Case Study: Pesticidal Activity

- Objective : To investigate the insecticidal activity of the compound against common agricultural pests.

- Method : Field trials were conducted with varying concentrations of the compound applied to crops.

- Results : The application resulted in a 70% reduction in pest populations compared to untreated controls .

Material Science

The unique chemical structure of this compound allows it to be utilized in developing advanced materials, particularly in creating polymers with enhanced thermal stability.

Case Study: Polymer Development

- Objective : To synthesize a polymer incorporating the pyrazole structure for improved thermal properties.

- Method : The compound was polymerized with various monomers under controlled conditions.

- Results : The resulting polymer exhibited a glass transition temperature (Tg) increase of 15°C compared to conventional polymers .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other molecular pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Melting Points : Chloro-substituted analogs (e.g., 4b) exhibit significantly higher melting points (>300°C) compared to methoxy-substituted derivatives (122–125°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

- Yield Variations : Synthesis yields range from 79% to 84% for pyrazole-3-carboxylic acids, with substituent electronic effects influencing reaction efficiency .

- Structural Flexibility : Positional isomerism (e.g., 3- vs. 5-substituted pyrazoles) alters electronic distribution, affecting solubility and reactivity .

Biological Activity

5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 47209-42-7) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 294.31 g/mol. The compound features a pyrazole ring substituted with phenyl and methoxy groups, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Breast Cancer : The compound has shown promising results against MDA-MB-231 breast cancer cells.

- Liver Cancer : Inhibition of HepG2 liver cancer cells has also been reported.

The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, studies reveal that similar compounds can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains and fungi:

| Microbial Strain | Activity Observed |

|---|---|

| E. coli | Moderate inhibition |

| Bacillus subtilis | Significant inhibition |

| Aspergillus niger | Notable antifungal activity |

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are another area of interest. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property positions them as candidates for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have evaluated the biological activities of pyrazole derivatives:

- Anticancer Evaluation : A study synthesized several pyrazole analogs, including the target compound, and tested their efficacy against multiple cancer cell lines. Results indicated significant cytotoxicity, particularly in breast and liver cancers .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation, further supporting their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves:

Core formation : Reacting substituted phenylhydrazines with β-keto esters to form the pyrazole ring.

Substituent introduction : Methoxyphenyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions.

Carboxylic acid generation : Hydrolysis of ester intermediates under acidic or basic conditions.

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during cyclization to avoid side products.

- Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Table 1 : Key reaction parameters from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Cyclization | Ethanol reflux, 12 h | 65–70 | TLC (Rf = 0.4) |

| Ester hydrolysis | NaOH (2M), 60°C, 4 h | 85 | Elemental analysis |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- ¹H-NMR : Identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H stretch ~3150 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 335 for C₁₈H₁₅N₂O₃) .

- Elemental analysis : Ensures purity (>98% C, H, N content) .

Critical validation : Cross-reference NMR and MS data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How does the crystal structure of analogous pyrazole derivatives inform conformational stability and reactivity?

Answer: X-ray crystallography reveals:

- Planarity : The pyrazole ring and methoxyphenyl group adopt a near-coplanar conformation, enhancing π-π stacking in biological targets .

- Hydrogen bonding : Carboxylic acid groups form intermolecular H-bonds (O···H distances ~1.8 Å), critical for solid-state stability .

Table 2 : Crystallographic data for a related compound (C₁₇H₁₁Cl₃N₂O₂) :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell (Å) | a=13.192, b=8.817, c=30.012 |

| β angle (°) | 102.42 |

| R-factor | 0.072 |

Implications : Non-coplanar substituents (e.g., bulky groups) reduce crystallinity, complicating formulation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer: Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) .

- Dosage regimes : Suboptimal concentrations (e.g., IC₅₀ values vary by 10–50 μM across studies).

Q. Methodological solutions :

Standardize assays : Use validated protocols (e.g., OECD guidelines for ulcerogenicity tests) .

Meta-analysis : Compare pharmacokinetic data (e.g., logP, plasma protein binding) to contextualize efficacy .

Q. What strategies enhance the biological activity of pyrazole-3-carboxylic acid derivatives through structural modification?

Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., -CF₃ at position 3): Increase metabolic stability but may reduce solubility .

- Methoxy group positional isomerism : Para-substitution (vs. ortho) improves target binding (e.g., COX-2 inhibition) .

Table 3 : SAR trends in pyrazole analogs :

| Modification | Biological Impact | Mechanism Insight |

|---|---|---|

| -OCH₃ at phenyl | ↑ Anti-inflammatory activity | Enhanced H-bond donor capacity |

| -Cl at position 5 | ↑ Analgesic potency | Improved hydrophobic interactions |

Synthetic challenges : Balancing lipophilicity (clogP <5) and solubility (via -COOH or PEGylation) is critical for in vivo efficacy .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Answer:

- Molecular docking : Identifies binding poses in target proteins (e.g., COX-2, carbonic anhydrase IX) .

- ADMET prediction : Tools like SwissADME estimate:

- Absorption : High permeability (Caco-2 > 5 × 10⁻⁶ cm/s).

- Metabolism : Susceptibility to CYP3A4 oxidation .

Validation : Cross-check with in vitro hepatocyte assays to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.